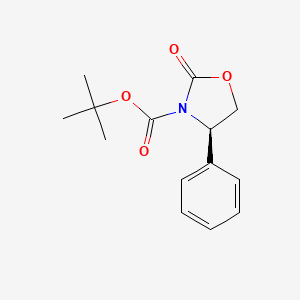

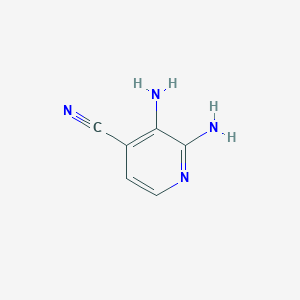

2,3-Diaminopyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

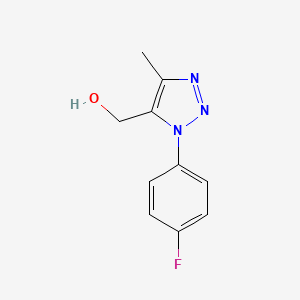

2,3-Diaminopyridine-4-carbonitrile is a chemical compound with the CAS number 1556332-55-8 . It has a molecular weight of 134.14 and is commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of 2,3-Diaminopyridine-4-carbonitrile involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide . The best yield of the target compound was achieved by heating the reaction mixture in N,N-dimethylformamide at 120 °C for 6 hours .Molecular Structure Analysis

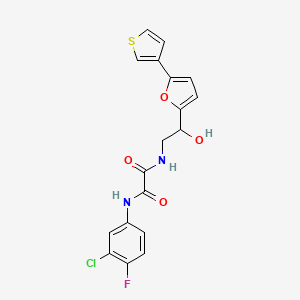

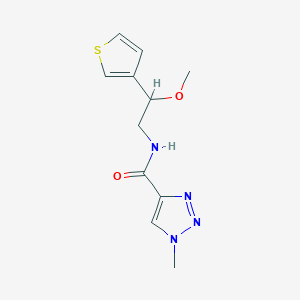

The molecular structure of 2,3-Diaminopyridine-4-carbonitrile is represented by the InChI code1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) . This indicates that the compound contains 6 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms . Chemical Reactions Analysis

2,3-Diaminopyridine-4-carbonitrile can participate in various chemical reactions. For instance, it can form Schiff base complexes with Fe (III), Ni (II), Co (III), V (IV), and U (VI) metal ions . These complexes have been studied for their catalytic activity for the epoxidation of styrene .Aplicaciones Científicas De Investigación

GABA A Receptor Modulation

2,3-Diaminopyridine-4-carbonitrile: derivatives have been identified as positive allosteric modulators of the GABA A receptor . This application is significant in the treatment of central nervous system disorders, as these receptors are pivotal for inhibitory neurotransmission.

Proton Pump Inhibition

Compounds derived from 2,3-Diaminopyridine-4-carbonitrile have shown activity as proton pump inhibitors . This is particularly useful in developing treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Anti-inflammatory Activity

The structural analogs of 2,3-Diaminopyridine-4-carbonitrile have been found to exhibit nonsteroidal anti-inflammatory properties . This opens up possibilities for new anti-inflammatory medications with potentially fewer side effects.

Antidepressant Properties

Research indicates that certain 2,3-Diaminopyridine-4-carbonitrile derivatives may possess antidepressant effects . This could lead to the development of novel antidepressants that work through unique mechanisms.

Antimicrobial and Antiviral Activity

Some derivatives have demonstrated antimicrobial and antiviral activities . This is crucial for the development of new drugs to combat resistant strains of pathogens.

Agriculture and Pest Control

In the agricultural sector, 2,3-Diaminopyridine-4-carbonitrile derivatives have been used for the treatment of shoots of broad-leaved plants and in rodent control . This showcases the compound’s versatility beyond human medicine.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful in contact with skin or if inhaled . It should be handled with care, avoiding dust formation, and used only under a chemical fume hood .

Direcciones Futuras

The future directions for 2,3-Diaminopyridine-4-carbonitrile could involve its use as a precursor for the synthesis of heterocyclic compounds . These compounds are of great interest in the construction of various photovoltaic materials, such as organic solar cells, organic light-emitting diodes, and organic field effect transistors .

Propiedades

IUPAC Name |

2,3-diaminopyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHXAWMCDVOKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminopyridine-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2988982.png)

![3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2988988.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)

![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)

![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2988998.png)